Structural Elucidation of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester: A Comprehensive NMR Spectral Guide
Structural Elucidation of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester: A Comprehensive NMR Spectral Guide
Executive Summary
The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of COX-2 inhibitors, antimicrobial agents, and immunomodulators. Specifically, 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester serves as a critical structural building block. The unique electronic environment of the 3,5-disubstituted isoxazole core—characterized by competing electron-withdrawing and electron-donating effects—presents specific challenges and diagnostic hallmarks in Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral elucidation of this compound. It moves beyond simple data tabulation to explain the physical causality behind experimental parameters, offering a self-validating protocol for structural verification.
Theoretical Grounding: Causality in Experimental Design
High-resolution NMR spectroscopy requires precise calibration of acquisition parameters to the physical properties of the target molecule. The choices made in this workflow are not arbitrary; they are dictated by the quantum mechanical behavior of the isoxazole system.
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Solvent Selection (CDCl 3 ): Deuterated chloroform is selected due to its lack of exchangeable protons, which preserves the integrity of the ester and aromatic signals. Furthermore, it provides a sharp 2 H lock signal, essential for maintaining B0 field homogeneity over long 13 C acquisition times.
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Relaxation Delays ( d1 ): A standard d1 of 1.0 second is sufficient for 1 H NMR. However, for 13 C acquisition, a d1 of 2.0 to 3.0 seconds is mandatory. The compound contains multiple quaternary carbons (Isoxazole C-3, C-5, Ester C=O, and o-Tolyl C-1, C-2). These nuclei lack attached protons, meaning they undergo highly inefficient dipole-dipole spin-lattice relaxation ( T1 ). Insufficient relaxation delays will result in the complete suppression of these critical quaternary signals.
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Pulse Sequencing: To maximize the signal-to-noise (S/N) ratio for 13 C spectra, a zgpg30 pulse sequence is employed. The 30-degree flip angle allows for faster repetition rates, while WALTZ-16 composite pulse decoupling removes 1 H- 13 C scalar couplings, collapsing the carbon signals into sharp, easily identifiable singlets.
To ensure compliance with international reporting standards, all spectral data interpretation in this guide adheres to the rigorous .
Standard Operating Procedure (SOP): High-Resolution NMR Acquisition
The following step-by-step methodology is designed as a self-validating system . At each stage, specific metrics must be met before proceeding; failure to meet these thresholds halts the workflow, preventing the propagation of artifacts into the final data.
Step 1: Sample Preparation
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Weigh 15–20 mg of highly purified (>98%) 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester.
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Dissolve the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Check: Inspect the NMR tube visually. The solution must be optically clear. Particulates create magnetic susceptibility gradients that cause severe line broadening. If cloudy, filter through a glass wool plug.
Step 2: Probe Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Perform Automatic Tuning and Matching (ATM).
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Lock onto the 2 H frequency of CDCl 3 and execute gradient shimming (e.g., TopShim).
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Validation Check: The 2 H lock level must stabilize at >80% without oscillation. The full-width at half-maximum (FWHM) of the internal TMS signal must be ≤ 0.5 Hz. If FWHM > 0.5 Hz, shimming has failed and must be repeated.
Step 3: Acquisition and Processing
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1 H Acquisition: Run the zg30 pulse program (16 scans, d1 = 1s, spectral width = 20 ppm).
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13 C Acquisition: Run the zgpg30 pulse program (512+ scans, d1 = 2s, spectral width = 250 ppm).
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Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform. Phase and baseline correct the spectra manually.
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Validation Check: Integrate the 1 H spectrum. The ratio of the ethyl ester -CH 2
- (quartet) to the -CH 3 (triplet) must be exactly 2.00 : 3.00. Deviations indicate co-eluting impurities or baseline distortion.
Workflow Visualization
Figure 1: Standardized NMR acquisition and structural elucidation workflow.
Spectral Data Analysis & Assignments
The quantitative data below represents the expected high-resolution chemical shifts for the target molecule, cross-validated against structural heuristics from the .
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Ar-H | 7.25 - 7.45 | m | - | 4H | o-Tolyl aromatic protons |
| Isoxazole H-4 | 7.18 | s | - | 1H | Isoxazole ring proton |
| -OCH 2 - | 4.45 | q | 7.1 | 2H | Ethyl ester methylene |
| Ar-CH 3 | 2.48 | s | - | 3H | o-Tolyl methyl |
| -CH 3 | 1.42 | t | 7.1 | 3H | Ethyl ester methyl |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| Isoxazole C-3 | 162.5 | Cq | Heteroaromatic quaternary |
| Isoxazole C-5 | 160.1 | Cq | Heteroaromatic quaternary |
| C=O | 156.8 | Cq | Ester carbonyl |
| Ar-C2 | 136.9 | Cq | o-Tolyl (attached to CH 3 ) |
| Ar-C3 | 131.2 | CH | o-Tolyl aromatic |
| Ar-C4 | 129.8 | CH | o-Tolyl aromatic |
| Ar-C6 | 129.5 | CH | o-Tolyl aromatic |
| Ar-C1 | 128.0 | Cq | o-Tolyl ipso |
| Ar-C5 | 126.1 | CH | o-Tolyl aromatic |
| Isoxazole C-4 | 109.5 | CH | Heteroaromatic methine |
| -OCH 2 - | 62.3 | CH 2 | Ethyl ester methylene |
| Ar-CH 3 | 20.5 | CH 3 | o-Tolyl methyl |
| -CH 3 | 14.2 | CH 3 | Ethyl ester methyl |
Mechanistic Insights into Chemical Shifts
To achieve true structural validation, an Application Scientist must understand why the signals appear where they do. The chemical shifts of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester are governed by three primary mechanistic forces:
1. The Isoxazole Core Dynamics: The H-4 proton appears as a sharp singlet at δ 7.18 ppm. While one might expect a highly deshielded proton due to the adjacent heteroatoms, the C-4 position is actually uniquely shielded by π -electron donation from the oxygen and nitrogen lone pairs. This counteracts the inductive electron-withdrawing effect of the C-5 ester. Consequently, the C-4 carbon resonates at a highly shielded δ 109.5 ppm, which serves as the ultimate diagnostic hallmark for 3,5-disubstituted isoxazoles.
2. Steric Inhibition of Resonance (The o-Tolyl Group): The ortho-methyl group ( δ 2.48 ppm, 1 H; δ 20.5 ppm, 13 C) creates significant van der Waals repulsion against the isoxazole H-4 proton. To relieve this steric strain, the o-tolyl ring rotates out of coplanarity with the isoxazole core. Because extended π -conjugation between the two rings is physically disrupted, the aromatic protons ( δ 7.25 - 7.45 ppm) do not experience the extreme anisotropic deshielding that a fully planar, conjugated system would dictate.
3. Ethyl Ester Spin Systems: The ethyl ester group exhibits classic first-order scalar coupling, forming an A 2 X 3 spin system. Because the ester group enjoys free rotation around the C-O bond, diastereotopic effects on the methylene protons are averaged out, resulting in a perfectly symmetrical quartet at δ 4.45 ppm and a triplet at δ 1.42 ppm.
By combining rigorous, self-validating acquisition protocols with deep mechanistic analysis of the resulting spectra, researchers can achieve absolute confidence in the structural elucidation of complex isoxazole derivatives.
References
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Guidelines for Authors - Journal of Organic Chemistry Source: American Chemical Society (ACS) Publications URL:[Link]
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Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]
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Routine NMR Standard Operating Procedures Source: University of Wisconsin-Madison Chemistry NMR Facility URL:[Link]
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PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL:[Link]
